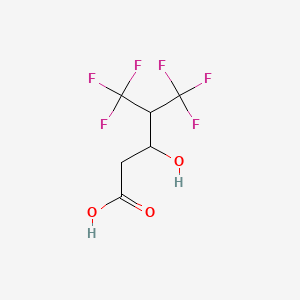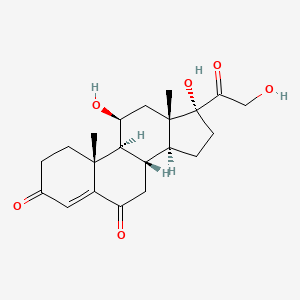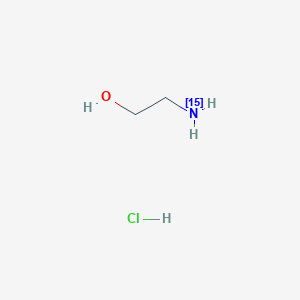
Ethanolamine-15N Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanolamine-15N Hydrochloride is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a derivative of ethanolamine, which is a colorless, viscous liquid with an ammonia-like odor. Ethanolamine is widely distributed in biological tissues and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove carbon dioxide and hydrogen sulfide from natural gas and other gases .
準備方法
Synthetic Routes and Reaction Conditions
Ethanolamine-15N Hydrochloride can be synthesized by reacting ethanolamine with hydrochloric acid. The process involves the addition reaction of ammonium chloride with ethylene oxide, followed by the isolation of monoethanolamine hydrochloride through differences in physical properties. The reaction temperature is controlled to prevent the gasification of ethylene oxide, and the reaction is carried out at around 100°C .
Industrial Production Methods
In industrial settings, ethanolamine hydrochloride is typically produced by reacting ethanolamine with concentrated hydrochloric acid. The reaction mixture is then dehydrated under reduced pressure to obtain the hydrochloride salt. This method ensures high purity and yield of the product .
化学反応の分析
Types of Reactions
Ethanolamine-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert ethanolamine to ethylamine.
Substitution: Ethanolamine can undergo substitution reactions with acids, anhydrides, and halides to form esters and amides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Acetic anhydride, acyl chlorides.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Ethylamine: from reduction.
Esters and amides: from substitution reactions.
科学的研究の応用
Ethanolamine-15N Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and in the synthesis of various compounds.
Biology: Plays a role in membrane protein studies and cell culture.
Medicine: Used in the preparation of pharmaceutical compounds and inhibitors.
Industry: Utilized in the production of surfactants and as a reagent for biological sample preparation
作用機序
Ethanolamine-15N Hydrochloride exerts its effects through various molecular pathways. It acts as a buffering agent, maintaining a stable pH environment crucial for enzymatic reactions and protein solubilization. In biological systems, it is involved in the formation of cellular membranes and acts as a molecular building block for life. It also interacts with carbon dioxide to form carbamate salts, which can be reverted back to ethanolamine and carbon dioxide upon heating .
類似化合物との比較
Ethanolamine-15N Hydrochloride can be compared with other similar compounds such as:
Diethanolamine: Contains two hydroxyl groups and is used in the production of surfactants and corrosion inhibitors.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.
N-Methylethanolamine: Contains a methyl group and is used in the synthesis of various chemicals
This compound is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for research applications involving isotopic labeling and tracing.
特性
分子式 |
C2H8ClNO |
|---|---|
分子量 |
98.54 g/mol |
IUPAC名 |
2-(15N)azanylethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1; |
InChIキー |
PMUNIMVZCACZBB-FJUFCODESA-N |
異性体SMILES |
C(CO)[15NH2].Cl |
正規SMILES |
C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



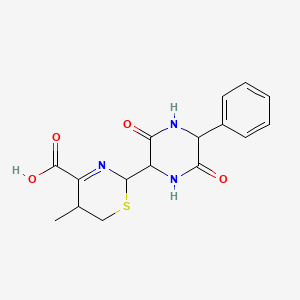
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
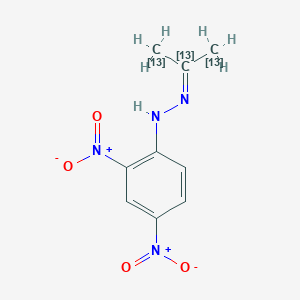
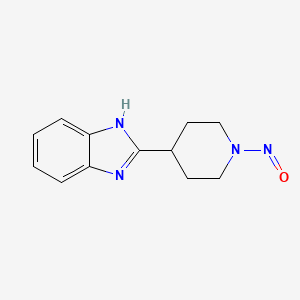

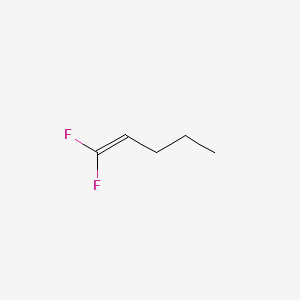
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
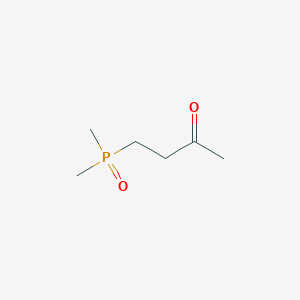

![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)

